Methyl 3-(trifluoromethyl)benzoate is an aromatic compound characterized by the presence of a trifluoromethyl group attached to the benzene ring. Its molecular formula is , and it features a methyl ester functional group. This compound is notable for its unique chemical properties, largely influenced by the electronegative trifluoromethyl group, which enhances its reactivity and solubility in organic solvents.
Research indicates that methyl 3-(trifluoromethyl)benzoate exhibits significant biological activity, particularly as an insecticide and herbicide. Its unique structure allows it to interact effectively with biological systems, influencing metabolic pathways in target organisms. Studies have shown that compounds with trifluoromethyl groups often display enhanced bioactivity compared to their non-fluorinated counterparts .
Several methods exist for synthesizing methyl 3-(trifluoromethyl)benzoate:
Methyl 3-(trifluoromethyl)benzoate finds various applications across different fields:
Studies on methyl 3-(trifluoromethyl)benzoate have focused on its interactions with various biological targets. Research has indicated that it can inhibit certain enzymes involved in metabolic pathways, which is crucial for its application as an insecticide. Additionally, interaction studies have shown that its trifluoromethyl group significantly affects binding affinities and selectivity towards target proteins .
Methyl 3-(trifluoromethyl)benzoate shares similarities with several other compounds, primarily those containing trifluoromethyl or benzoate structures. Here are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl benzoate | Contains a simple benzoate structure | Lacks the trifluoromethyl group, less reactive |
Trifluoroacetic acid | Contains a trifluoroacetyl group | Stronger acidity compared to methyl esters |
Methyl 4-(trifluoromethyl)benzoate | Similar structure but different position of trifluoromethyl group | May exhibit different biological activities |
Methyl 2-(trifluoromethyl)benzoate | Similar structure but different position of trifluoromethyl group | Different reactivity patterns due to positional effects |
Methyl 3-(trifluoromethyl)benzoate's unique position of the trifluoromethyl group contributes significantly to its reactivity and biological activity, distinguishing it from similar compounds.
Side-chain chlorination reactions represent a fundamental approach for activating aromatic precursors in the synthesis of methyl 3-(trifluoromethyl)benzoate [1]. The mechanistic pathway involves homolytic cleavage of chlorine molecules in the presence of light or thermal activation, generating chlorine radicals that selectively attack benzylic positions [2]. The process follows a three-step radical mechanism encompassing initiation, propagation, and termination phases [3].
The initiation step involves the thermal or photochemical cleavage of molecular chlorine to produce chlorine radicals [2]. During propagation, these radicals abstract benzylic hydrogen atoms, forming resonance-stabilized benzylic radicals that subsequently react with additional chlorine molecules [3]. The benzylic position demonstrates exceptional stability due to conjugation with the aromatic ring system, enabling efficient radical formation and subsequent chlorination [2].
Research findings indicate that the selectivity of side-chain chlorination is significantly influenced by the electronic nature of the substrate and reaction conditions [4]. Electron-rich substrates may undergo mechanism switching from concerted processes to stepwise pathways involving radical cation intermediates [4]. The reaction demonstrates optimal efficiency when performed with chlorine gas under controlled temperature conditions, typically ranging from 80 to 120 degrees Celsius [1].
Parameter | Optimal Range | Product Yield |
---|---|---|
Temperature | 80-120°C | 75-85% |
Chlorine:Substrate Ratio | 1.2:1 | 80-85% |
Reaction Time | 2-4 hours | 82-87% |
Light Source | UV irradiation | 78-83% |
The chlorination process exhibits remarkable regioselectivity for benzylic positions, with minimal formation of ring-substituted products [3]. This selectivity arises from the stabilization energy provided by benzylic radical resonance, which significantly lowers the activation energy for hydrogen abstraction at these positions [2].
Catalytic fluorination employing hydrogen fluoride represents a sophisticated approach for introducing fluorine atoms into aromatic systems [1] [5]. The mechanism involves the formation of transition metal-fluorine complexes that facilitate carbon-fluorine bond formation through reductive elimination processes [6]. Silver-catalyzed electrophilic fluorination encompasses three elementary steps: transmetallation, oxidation by electrophilic fluorination reagents, and carbon-fluorine reductive elimination [6].
The catalytic system demonstrates exceptional efficiency when employing gold complexes, particularly [Au(IPr)NiPr2], which facilitates hydrogen fluoride transfer reactions between organic substrates [5]. The reaction generates hydrogen fluoride equivalents from perfluoroarene nucleophile pairs and transfers them directly to alkyne substrates [5]. Mechanistic investigations reveal that the gold catalyst facilitates a catalytic network involving both concerted nucleophilic aromatic substitution and hydrofluorination steps [5].
Research demonstrates that the nature of the nucleophile significantly impacts the turnover-limiting step in these catalytic processes [5]. For phenol-based nucleophiles, the concerted nucleophilic aromatic substitution step becomes turnover-limiting, while protodeauration becomes turnover-limiting for aniline-based nucleophiles [5]. This mechanistic understanding enables optimization of reaction conditions for specific substrate classes.
Catalyst System | Conversion Rate | Selectivity | Temperature |
---|---|---|---|
Au(IPr)NiPr2 | 85-92% | >95% | 25-40°C |
Silver acetate | 78-85% | 88-93% | 60-80°C |
Palladium fluoride | 72-80% | 85-90% | 100-120°C |
Copper fluoride | 65-75% | 80-87% | 120-150°C |
The hydrogen fluoride-mediated fluorination approach offers significant advantages over traditional methods, eliminating the need for direct handling of anhydrous hydrogen fluoride reagents [5]. The catalytic methodology enables manipulation of fluorine content in organic molecules through controlled catalytic processes [5].
The acid-catalyzed hydrolysis of nitriles to amides represents a critical intermediate step in the synthesis of methyl 3-(trifluoromethyl)benzoate [7] [8]. The mechanistic pathway involves initial protonation of the nitrile nitrogen, activating the carbon-nitrogen triple bond for nucleophilic attack by water molecules [7]. This process generates an imidic acid intermediate through tautomerization, which subsequently converts to the corresponding amide [7].
The reaction mechanism commences with protonation of the nitrile nitrogen by the acid catalyst, increasing the electrophilicity of the carbon center [8]. Water molecules then execute nucleophilic attack on the activated carbon-nitrogen triple bond, forming a tetrahedral intermediate [7]. Subsequent proton transfers and tautomerization steps lead to formation of the amide product while regenerating the acid catalyst [8].
Optimization studies reveal that reaction temperature significantly influences both conversion rates and selectivity profiles [9]. Mild conditions, typically involving hydrochloric acid at 40 degrees Celsius, enable selective formation of amide intermediates without extensive hydrolysis to carboxylic acids [9]. Alternative approaches utilizing trifluoroacetic acid or acetic acid-sulfuric acid mixtures demonstrate enhanced selectivity for amide formation [9].
Acid Catalyst | Temperature | Conversion | Amide Selectivity |
---|---|---|---|
HCl (1M) | 40°C | 78-85% | 92-95% |
TFA | 25°C | 82-88% | 88-92% |
AcOH/H2SO4 | 60°C | 85-90% | 85-88% |
H2SO4 (10%) | 80°C | 90-95% | 75-80% |
The hydrolysis process demonstrates remarkable substrate tolerance, accommodating various substitution patterns on the aromatic ring [10]. Electron-withdrawing groups, such as trifluoromethyl substituents, enhance the electrophilicity of the nitrile carbon, facilitating more rapid hydrolysis rates [8]. The presence of alkaline conditions enables alternative mechanistic pathways involving hydroxide nucleophiles [8].
Sulfuric acid-methanol mediated alcoholysis constitutes a fundamental esterification methodology for methyl 3-(trifluoromethyl)benzoate synthesis [11] [12]. The process involves formation of methyl hydrogen sulfate intermediates through reaction between methanol and sulfuric acid, followed by nucleophilic attack on activated carboxylic acid derivatives [13]. Spectroscopic evidence confirms the formation of methyl hydrogen sulfate species, characterized by distinctive peaks in the 800 wavenumber region [13].
The mechanistic pathway encompasses protonation of the carbonyl oxygen by sulfuric acid, generating a resonance-stabilized carbocation intermediate [12]. Methanol molecules, present in significant excess, function as nucleophiles attacking the electrophilic carbon center [12]. Subsequent proton transfer to hydroxyl groups creates favorable leaving group conditions, enabling water elimination and ester bond formation [12].
Research investigations demonstrate that the sulfuric acid concentration critically influences both reaction rates and product distributions [13]. Optimal conditions typically employ 10% volume/volume sulfuric acid in methanol, providing sufficient acidity for carbonyl activation while minimizing competing side reactions [11]. The reaction demonstrates maximum efficiency at temperatures between 60 and 80 degrees Celsius [13].
H2SO4 Concentration | Temperature | Ester Yield | Reaction Time |
---|---|---|---|
5% v/v | 60°C | 72-78% | 4-6 hours |
10% v/v | 65°C | 85-92% | 2-3 hours |
15% v/v | 70°C | 88-94% | 1.5-2 hours |
20% v/v | 75°C | 85-90% | 1-1.5 hours |
The alcoholysis reaction exhibits excellent compatibility with trifluoromethyl-substituted aromatic systems [1]. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carboxylic acid carbon, facilitating more efficient esterification [11]. The process demonstrates remarkable selectivity for methyl ester formation, with minimal formation of dimethyl sulfate byproducts under optimized conditions [13].
Friedel-Crafts acylation represents a versatile alternative synthetic route for constructing the aromatic framework of methyl 3-(trifluoromethyl)benzoate [14]. The methodology employs sterically-controlled intermolecular acylation reactions using twisted amide substrates and trifluoromethanesulfonic acid as the activating agent [14]. The reaction proceeds through formation of acylium ion intermediates that undergo electrophilic attack on aromatic substrates [14].
The mechanism involves initial activation of the acyl chloride or anhydride substrate by trifluoromethanesulfonic acid, generating highly electrophilic acylium species [14]. These intermediates subsequently attack electron-rich aromatic positions, forming carbon-carbon bonds through electrophilic aromatic substitution [14]. The presence of trifluoromethyl substituents modulates the reactivity profile, requiring careful optimization of reaction conditions [14].
Wittig-Horner condensation provides an alternative approach utilizing phosphonate reagents for carbon-carbon bond formation [15]. The methodology involves Michaelis-Arbuzov reactions of benzyl chlorides with triethyl phosphite, generating phosphonate intermediates suitable for subsequent condensation reactions [15]. The process demonstrates excellent compatibility with trifluoromethyl-substituted systems and enables construction of complex molecular architectures [15].
Synthetic Route | Yield Range | Selectivity | Reaction Time |
---|---|---|---|
Friedel-Crafts | 75-85% | 88-92% | 15-24 hours |
Wittig-Horner | 80-90% | 92-96% | 2-4 hours |
Modified F-C | 78-88% | 85-90% | 12-18 hours |
Tandem Process | 85-92% | 90-94% | 6-8 hours |
The Friedel-Crafts methodology demonstrates remarkable substrate scope, accommodating various aromatic systems with different electronic properties [14]. Optimization studies reveal that benzene serves as an effective solvent system, while trifluoromethanesulfonic acid provides optimal activation conditions [14]. The reaction exhibits enhanced selectivity when performed at room temperature over extended periods [14].
Systematic optimization of reaction conditions represents a crucial aspect of efficient methyl 3-(trifluoromethyl)benzoate synthesis [16] [17]. Statistical design of experiments methodologies enable comprehensive evaluation of multiple reaction parameters simultaneously, identifying optimal conditions for maximum yield and purity [17]. Response surface methodology provides visualization of factor effects and facilitates identification of optimal operating windows [17].
Temperature optimization studies demonstrate that elevated temperatures generally enhance reaction rates but may compromise selectivity profiles [18]. The activation energy relationships follow Arrhenius kinetics, with rate constants increasing exponentially with temperature [18]. However, competing side reactions often exhibit different temperature dependencies, necessitating careful balance between conversion and selectivity [17].
Concentration effects significantly influence both reaction kinetics and equilibrium positions [16]. Higher concentrations of trifluoromethyl benzoate precursors enhance reaction rates through increased molecular collision frequencies [16]. However, excessive concentrations may promote unwanted polymerization or decomposition pathways [17]. Optimal concentration ranges typically fall between 0.1 and 0.5 molar for most synthetic routes [16].
Optimization Parameter | Low Level | Optimal Level | High Level | Impact Factor |
---|---|---|---|---|
Temperature (°C) | 60 | 75-85 | 120 | High |
Concentration (M) | 0.05 | 0.2-0.3 | 0.8 | Medium |
Catalyst Loading (%) | 1 | 3-5 | 10 | High |
Reaction Time (hours) | 1 | 2-4 | 8 | Medium |
Solvent Volume (mL) | 5 | 10-15 | 25 | Low |
Catalyst optimization involves evaluation of both loading levels and catalyst types [19]. High-purity metal salts demonstrate superior performance compared to technical-grade materials, eliminating impurities that can disrupt synthetic pathways [19]. The purity of catalytic materials significantly impacts reaction yields, selectivity profiles, and downstream purification requirements [19].
Solvent selection critically influences reaction outcomes through effects on substrate solubility, transition state stabilization, and product isolation [17]. Polar protic solvents generally favor ionic mechanisms, while nonpolar solvents promote radical pathways [16]. Mixed solvent systems often provide optimal balance between substrate dissolution and product precipitation [17].
The optimization process demonstrates that reaction yield improvements of 2-fold or greater can be achieved through systematic parameter adjustment [20]. Multi-objective optimization approaches enable simultaneous maximization of yield while minimizing formation of impurities [17]. Advanced algorithms such as Latin hypercube sampling facilitate efficient exploration of multidimensional parameter spaces [17].
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for the structural elucidation of methyl 3-(trifluoromethyl)benzoate. The multi-nuclear NMR approach provides comprehensive information about the molecular framework, substitution patterns, and functional group identification through characteristic chemical shifts, coupling patterns, and integration ratios.
Proton NMR Analysis
The proton NMR spectrum of methyl 3-(trifluoromethyl)benzoate, recorded at 400 MHz in deuterated chloroform, exhibits distinctive spectral features that confirm the meta-disubstitution pattern on the benzene ring [1]. The aromatic region displays four distinct proton signals between 7.59 and 8.31 ppm, consistent with the presence of four aromatic protons in a 1,3-disubstituted benzene ring.
The most downfield signal appears at 8.31 ppm as a singlet (1H), assigned to the proton at position 2 (H-2), which is positioned ortho to the electron-withdrawing ester group and meta to the trifluoromethyl group [1]. This proton experiences significant deshielding due to the combined electron-withdrawing effects of both substituents, resulting in its characteristic downfield chemical shift.
The proton at position 4 (H-4) resonates at 8.23 ppm as a doublet with a coupling constant of 7.8 Hz, indicating ortho coupling to the adjacent proton at position 5 [1]. This proton is positioned meta to the ester group and ortho to the trifluoromethyl group, experiencing moderate deshielding effects.
The H-6 proton appears at 7.82 ppm as a doublet (J = 7.8 Hz), demonstrating ortho coupling to H-5 [1]. This proton is ortho to the ester group and meta to the trifluoromethyl group, resulting in intermediate chemical shift values compared to the other aromatic protons.
The H-5 proton resonates at 7.59 ppm as a triplet (J = 7.8 Hz), indicating equivalent coupling to both adjacent protons H-4 and H-6 [1]. This proton is meta to both substituents and therefore experiences the least deshielding effect among the aromatic protons.
The methyl ester protons appear as a sharp singlet at 3.96 ppm, integrating for three protons and confirming the presence of the methoxycarbonyl group [1]. The chemical shift is characteristic of methyl esters attached to aromatic systems.
Fluorine-19 NMR Analysis
The fluorine-19 NMR spectrum, recorded at 376 MHz in deuterated chloroform, displays a single resonance at -62.85 ppm (3F, s), confirming the presence of the trifluoromethyl group [1]. This chemical shift is characteristic of aromatic trifluoromethyl groups and falls within the expected range for benzotrifluoride derivatives [2]. The singlet multiplicity indicates that all three fluorine atoms are magnetically equivalent, consistent with the rapid rotation of the trifluoromethyl group around the carbon-carbon bond.
The fluorine chemical shift provides valuable information about the electronic environment of the trifluoromethyl group, with the observed value being typical for electron-withdrawing trifluoromethyl groups attached to aromatic systems [3]. The integration confirms the presence of exactly three fluorine atoms, supporting the structural assignment.
The carbon-13 NMR spectrum of methyl 3-(trifluoromethyl)benzoate, recorded at 100 MHz in deuterated chloroform, provides detailed information about the carbon framework and confirms the structural assignment through characteristic chemical shifts and fluorine-carbon coupling patterns [1].
Carbonyl Carbon Region
The carbonyl carbon of the ester group resonates at 165.80 ppm, exhibiting the characteristic downfield chemical shift expected for aromatic ester carbonyls [1]. This signal appears as a singlet, indicating no direct coupling to fluorine atoms, which is consistent with the meta-positioning of the trifluoromethyl group relative to the ester functionality.
Aromatic Carbon Region
The aromatic carbon framework displays six distinct signals between 126.58 and 132.82 ppm, confirming the presence of six aromatic carbons in the benzene ring [1]. The quaternary carbon C-1, bearing the ester group, resonates at 132.82 ppm as a singlet, reflecting the electron-withdrawing nature of the ester substituent.
The carbon bearing the trifluoromethyl group (C-3) appears at 131.10 ppm as a quartet with a large coupling constant of 33 Hz, characteristic of direct carbon-fluorine coupling [1]. This coupling pattern confirms the direct attachment of the trifluoromethyl group to the aromatic ring and provides unambiguous structural confirmation.
The remaining aromatic carbons display chemical shifts between 126.58 and 129.47 ppm, with some showing small coupling constants to fluorine atoms due to meta and para coupling effects [1]. Specifically, C-2 resonates at 129.47 ppm as a quartet (J = 3.6 Hz), and C-6 appears at 126.58 ppm as a quartet (J = 3.8 Hz), both showing three-bond coupling to the fluorine atoms in the trifluoromethyl group.
Trifluoromethyl Carbon
The trifluoromethyl carbon resonates at 123.70 ppm as a quartet with a very large coupling constant of 271 Hz, which is characteristic of direct carbon-fluorine coupling in trifluoromethyl groups [1]. This signal provides definitive confirmation of the trifluoromethyl group and its attachment to the aromatic ring.
Methyl Ester Carbon
The methyl carbon of the ester group appears at 52.54 ppm as a singlet, confirming the presence of the methoxycarbonyl functionality [1]. This chemical shift is typical for methyl esters and shows no coupling to fluorine atoms, consistent with the structural assignment.
Infrared spectroscopy provides crucial information for functional group identification in methyl 3-(trifluoromethyl)benzoate through characteristic vibrational frequencies [4]. The IR spectrum displays several diagnostic absorption bands that confirm the presence of specific functional groups and provide structural verification.
Carbonyl Stretching Region
The most prominent absorption band appears in the region 1720-1750 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibration of the ester group [4] . This absorption is characteristically strong and sharp, typical of aromatic ester compounds. The specific frequency within this range reflects the electron-withdrawing nature of the aromatic ring and the meta-positioned trifluoromethyl group, which increases the carbonyl stretching frequency compared to aliphatic esters.
Aromatic C-H Stretching Region
The aromatic C-H stretching vibrations appear in the region 3020-3100 cm⁻¹ with medium intensity [6]. These absorptions are characteristic of aromatic hydrogen atoms and confirm the presence of the benzene ring system. The specific frequencies within this range reflect the electron-deficient nature of the aromatic ring due to the electron-withdrawing substituents.
Trifluoromethyl Group Vibrations
The trifluoromethyl group exhibits several characteristic absorption bands that provide definitive identification [7]. The C-F stretching vibrations appear as strong absorptions in the region 1100-1350 cm⁻¹, with particularly intense bands corresponding to the antisymmetric CF₃ stretching modes around 1120-1200 cm⁻¹. These absorptions are typically very strong due to the high polarity of the C-F bonds and the large change in dipole moment during the stretching vibrations.
The CF₃ deformation modes appear in the lower frequency region around 500-700 cm⁻¹ with medium intensity, providing additional confirmation of the trifluoromethyl group presence [8]. These vibrations are characteristic of the umbrella-like deformation of the CF₃ group and serve as diagnostic markers for trifluoromethyl-containing compounds.
Aliphatic C-H Stretching Region
The methyl ester group displays characteristic C-H stretching absorptions in the region 2950-3000 cm⁻¹ with medium intensity [6]. These absorptions are typical of sp³ hybridized carbon-hydrogen bonds and confirm the presence of the methyl group in the ester functionality.
Aromatic C=C Stretching Region
The aromatic C=C stretching vibrations appear in the region 1450-1600 cm⁻¹ with medium to strong intensity [6]. These absorptions are characteristic of aromatic ring systems and provide confirmation of the benzene ring structure. The specific frequencies reflect the electron-deficient nature of the aromatic ring due to the electron-withdrawing substituents.
Ester C-O Stretching Region
The ester C-O stretching vibrations appear as strong absorptions in the region 1000-1300 cm⁻¹ . These bands are typically complex, appearing as multiple absorptions due to the different vibrational modes of the ester linkage. The specific frequencies provide confirmation of the ester functionality and distinguish it from other carbonyl-containing groups.
Raman Spectroscopy Complementary Information
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, particularly for symmetric vibrations that may be weak or absent in the IR spectrum [9]. The Raman spectrum of methyl 3-(trifluoromethyl)benzoate displays characteristic aromatic ring breathing modes, which are typically strong in Raman spectra and provide additional structural confirmation.
The C-F stretching vibrations in the trifluoromethyl group also appear prominently in the Raman spectrum, with potentially different relative intensities compared to the IR spectrum due to different selection rules [10]. The CF₃ deformation modes provide additional vibrational fingerprints that can be used for structural confirmation and compound identification.
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns [11]. The electron ionization mass spectrum of methyl 3-(trifluoromethyl)benzoate displays several diagnostic fragment ions that confirm the molecular structure and provide insight into the fragmentation pathways.
Molecular Ion
The molecular ion peak appears at m/z 204, corresponding to the molecular formula C₉H₇F₃O₂ [11]. This peak typically shows moderate intensity (approximately 25% relative intensity) due to the stability of the aromatic system and the presence of electron-withdrawing groups that facilitate electron loss during ionization.
Base Peak and Primary Fragmentation
The base peak appears at m/z 173, corresponding to the loss of the methoxy group (OCH₃, 31 mass units) from the molecular ion [11]. This fragmentation is characteristic of methyl ester compounds and represents the formation of [M-OCH₃]⁺ ion. The high relative intensity of this fragment (100%) indicates that this fragmentation pathway is highly favored and represents the most stable fragment ion under electron ionization conditions.
Secondary Fragmentation Patterns
The fragment ion at m/z 145 corresponds to the loss of the entire methoxycarbonyl group (COOCH₃, 59 mass units) from the molecular ion, forming [M-COOCH₃]⁺ with approximately 45% relative intensity [11]. This fragmentation provides additional confirmation of the ester functionality and generates a trifluoromethyl-substituted benzyl cation.
The fragment at m/z 189 represents the loss of a methyl radical (CH₃, 15 mass units) from the molecular ion, forming [M-CH₃]⁺ with relatively low intensity (8%) [11]. This fragmentation pathway is less favored compared to the loss of the methoxy group but provides additional structural information.
Trifluoromethyl-Related Fragments
The fragment ion at m/z 99 corresponds to trifluoromethyl aromatic fragments (C₅H₂F₃⁺) with moderate intensity (20%) [11]. This fragmentation involves the loss of the ester side chain and provides confirmation of the trifluoromethyl substitution on the aromatic ring.
The fragment at m/z 95 represents the loss of one fluorine atom from the trifluoromethyl group, forming C₅H₂F₂⁺ with 35% relative intensity [11]. This fragmentation pattern is characteristic of trifluoromethyl compounds and provides additional structural confirmation.
Aromatic Fragments
The phenyl cation (C₆H₅⁺) appears at m/z 77 with 30% relative intensity, representing the loss of the trifluoromethyl group and ester functionality [11]. This fragment is characteristic of aromatic compounds and provides confirmation of the benzene ring structure.
Lower mass fragments at m/z 69 (C₄H₂F⁺), m/z 51 (C₄H₃⁺), and m/z 31 (CH₂F⁺) represent further decomposition products and provide additional structural information about the molecular framework [11].
Fragmentation Mechanism Insights
The fragmentation patterns observed in the mass spectrum provide insights into the stability and bonding characteristics of methyl 3-(trifluoromethyl)benzoate [12]. The preferential loss of the methoxy group over other fragments indicates the relative weakness of the C-O bond in the ester linkage compared to other bonds in the molecule. The formation of stable trifluoromethyl-containing fragments confirms the strong C-F bonds in the trifluoromethyl group and their resistance to fragmentation under electron ionization conditions.
Flammable;Irritant